molecular formula C8H16O B126014 (4-Methylcyclohexyl)methanol CAS No. 34885-03-5

(4-Methylcyclohexyl)methanol

Cat. No.: B126014
CAS No.: 34885-03-5
M. Wt: 128.21 g/mol
InChI Key: OSINZLLLLCUKJH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanol, also known as 1-(hydroxymethyl)-4-methylcyclohexane, is an organic compound with the molecular formula C₈H₁₆O. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. It is a colorless liquid with a faint mint-like or licorice-like odor, particularly in its trans isomer form .

Mechanism of Action

Target of Action

(4-Methylcyclohexyl)methanol, also known as MCHM, is an organic compound classified as a saturated higher alicyclic primary alcohol . It acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments . This suggests that its primary targets are hydrophobic substances that require solubilization.

Mode of Action

It is known to prevent protein aggregation and alter membrane dynamics and metal homeostasis . This suggests that MCHM interacts with its targets, likely hydrophobic substances, to enhance their solubility and prevent their aggregation. This could lead to changes in the structure and function of these targets, potentially altering cellular processes.

Pharmacokinetics

It is known that mchm is only slightly soluble in water but highly soluble in many organic solvents . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Result of Action

Studies have shown that exposure to mchm can negatively affect the viability of certain cell lines and cause developmental defects in certain organisms . These effects are likely the result of MCHM’s interaction with its targets and its influence on various cellular processes.

Action Environment

The action, efficacy, and stability of MCHM can be influenced by various environmental factors. For instance, the presence of organic solvents can enhance the solubility of MCHM, potentially influencing its action and efficacy . Additionally, the pH, temperature, and other physical and chemical properties of the environment can affect the stability of MCHM.

Biochemical Analysis

Biochemical Properties

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of (4-Methylcyclohexyl)methanol .

Cellular Effects

The cellular effects of this compound have been studied in the context of toxicological effects. For instance, the viability of HEK293T human cell line cultures and Xenopus tropicalis embryos was negatively affected by this compound exposure . Additionally, X. tropicalis embryos suffered developmental defects as well as reversible non-responsiveness and melanization defects .

Molecular Mechanism

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Temporal Effects in Laboratory Settings

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Dosage Effects in Animal Models

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Metabolic Pathways

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Transport and Distribution

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Subcellular Localization

The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .

Chemical Reactions Analysis

(4-Methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding halides.

    Esterification: It can react with carboxylic acids or acid anhydrides in the presence of a catalyst to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methylcyclohexyl)methanol has several scientific research applications:

Comparison with Similar Compounds

(4-Methylcyclohexyl)methanol is unique due to its specific structural arrangement and hydrotropic properties. Similar compounds include:

    Cyclohexylmethanol: Lacks the methyl group on the cyclohexane ring, resulting in different chemical and physical properties.

    1-Octanol: An eight-carbon alcohol with similar solubility characteristics but a linear structure.

    Cyclohexanedimethanol: Contains two hydroxymethyl groups, leading to different reactivity and applications.

These compounds share some similarities in their chemical behavior but differ in their specific applications and effects due to structural variations.

Properties

IUPAC Name

(4-methylcyclohexyl)methanol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINZLLLLCUKJH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041813, DTXSID80274141, DTXSID40274142
Record name 4-Methylcyclohexanemethanol
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name (cis-4-Methylcyclohexyl)methanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid with nearly no odor; [HSDB]
Record name Cyclohexanemethanol, 4-methyl-
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Record name 4-Methylcyclohexanemethanol
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Boiling Point

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/
Record name 4-Methylcyclohexanemethanol
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Flash Point

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/
Record name 4-Methylcyclohexanemethanol
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Density

0.9074 g/cu cm at 20 °C
Record name 4-Methylcyclohexanemethanol
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Vapor Pressure

0.05 [mmHg]
Record name 4-Methylcyclohexanemethanol
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Color/Form

Clear, colorless liquid

CAS No.

34885-03-5, 3937-48-2, 3937-49-3
Record name 4-Methylcyclohexanemethanol
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Record name 4-Methylcyclohexanemethanol, cis-
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Record name 4-Methylcyclohexanemethanol, trans-
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Record name 4-Methylcyclohexanemethanol
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Record name Cyclohexanemethanol, 4-methyl-
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name (cis-4-Methylcyclohexyl)methanol
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Record name 4-METHYLCYCLOHEXANEMETHANOL, CIS-
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Record name 4-METHYLCYCLOHEXANEMETHANOL, TRANS-
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Record name 4-Methylcyclohexanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physicochemical properties of MCHM isomers that influence their environmental fate?

A1: The cis and trans isomers of MCHM exhibit distinct physicochemical properties, impacting their behavior in the environment. Notably, cis-MCHM demonstrates higher aqueous solubility and a lower octanol-water partition coefficient (KOW) compared to the trans isomer []. These differences stem from the larger computed solvated dipole moment of the cis form []. The lower KOW of cis-MCHM suggests weaker sorption to activated carbon [], indicating potential for differential transport and fate of the two isomers in the environment.

Q2: What analytical techniques are effective for detecting and quantifying MCHM isomers?

A2: Heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) has proven effective in identifying and quantifying both cis- and trans-MCHM isomers in water samples []. This technique was successfully employed to analyze water samples collected during the 2014 Elk River chemical spill in West Virginia, demonstrating its applicability for real-world contamination events.

Q3: What is known about the biodegradation of MCHM in the environment?

A3: Research suggests that MCHM can undergo both aerobic and anaerobic biodegradation in river sediment []. Furthermore, studies have investigated the degradation of both cis- and trans-MCHM isomers in activated sludge, demonstrating the potential for biological treatment processes to remediate MCHM contamination [].

Q4: How does showering with MCHM-contaminated water contribute to human exposure?

A4: Showering with MCHM-contaminated water can lead to both inhalation and ingestion exposure, particularly for volatile compounds like methyl-4-methylcyclohexanecarboxylate (MMCHC), a minor but odorous component often present in crude MCHM mixtures []. The high Henry's Law Constant of trans-MMCHC promotes its volatilization during showering, increasing inhalation risks []. This highlights the importance of considering all chemical constituents in a mixture, even those present at low concentrations, when assessing potential human health risks.

Q5: What are the implications of MCHM's odor profile on public perception and risk communication?

A5: MCHM's distinct licorice-like odor, detectable at low concentrations, played a significant role in public perception and risk communication during the 2014 West Virginia water crisis []. The widespread detection of this odor, even at levels below regulatory health guidelines, eroded public trust in the safety of the water supply []. This emphasizes the importance of addressing not just the toxicological risks of contaminants but also their sensory impacts on public perception and communication strategies during contamination events.

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